4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione
Overview
Description
4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione is a heterocyclic compound that contains a thiomorpholine ring substituted with a 4-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiomorpholine ring .
Scientific Research Applications
4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl azide: Shares the 4-chlorophenyl group but differs in the functional groups attached to the aromatic ring.
4-Chlorophenylacetic acid: Contains the 4-chlorophenyl group and an acetic acid moiety.
Thiazoles: Heterocyclic compounds with a sulfur and nitrogen atom in the ring, similar to thiomorpholinedione.
Uniqueness
4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione is unique due to its specific combination of a thiomorpholine ring with a 4-chlorophenyl group and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its antibacterial, anti-inflammatory, and enzyme inhibitory effects. The synthesis and characterization of this compound have been documented in several studies, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C11H10ClN2O2S
- Molecular Weight : 270.72 g/mol
This thiomorpholinedione derivative features a chlorophenyl group, which is significant for its biological activity.
Antibacterial Activity
Research indicates that this compound exhibits moderate to strong antibacterial activity against various strains of bacteria. In a study evaluating the antibacterial properties of synthesized thiomorpholinediones, this compound demonstrated effective inhibition against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other tested strains .
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Other Strains | Weak to Moderate |
Enzyme Inhibition
The compound has also shown significant enzyme inhibitory activity. It acts as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating conditions like Alzheimer's disease. The inhibition of urease by this compound has been noted as well, indicating its potential in treating infections associated with urease-producing bacteria .
Anti-inflammatory and Anticancer Properties
In addition to its antibacterial properties, this compound displays anti-inflammatory effects. Studies have suggested that compounds with similar structures exhibit anti-inflammatory activity through the inhibition of pro-inflammatory cytokines . Furthermore, there is emerging evidence of its anticancer potential, with various derivatives showing cytotoxic effects on cancer cell lines .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antibacterial Screening : A comprehensive evaluation was conducted on various synthesized thiomorpholinediones, where the target compound was found among the most active against specific bacterial strains .
- Enzyme Inhibition Studies : Research focused on enzyme kinetics revealed that this compound significantly inhibits AChE and urease, suggesting its utility in pharmacological applications related to neurodegenerative diseases and urinary tract infections .
- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of this compound exhibited selective cytotoxicity against different cancer cell lines, supporting further exploration into its anticancer properties .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-methylthiomorpholine-3,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c1-7-11(15)13(10(14)6-16-7)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQWLMHHRRWODX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.